molecular formula C27H33N5O B2741691 (E)-(1-((1H-benzo[d]imidazol-2-yl)methyl)piperidin-4-yl)(4-cinnamylpiperazin-1-yl)methanone CAS No. 1235704-68-3

(E)-(1-((1H-benzo[d]imidazol-2-yl)methyl)piperidin-4-yl)(4-cinnamylpiperazin-1-yl)methanone

Cat. No.: B2741691
CAS No.: 1235704-68-3
M. Wt: 443.595
InChI Key: QJOFVSRXSUFCBC-RMKNXTFCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-(1-((1H-benzo[d]imidazol-2-yl)methyl)piperidin-4-yl)(4-cinnamylpiperazin-1-yl)methanone is a useful research compound. Its molecular formula is C27H33N5O and its molecular weight is 443.595. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

(E)-(1-((1H-benzo[d]imidazol-2-yl)methyl)piperidin-4-yl)(4-cinnamylpiperazin-1-yl)methanone, a complex organic compound, has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C27H33N5OC_{27}H_{33}N_{5}O and a molecular weight of approximately 443.595 g/mol. Its structure features a benzimidazole moiety, which is known for its ability to interact with various biological targets, including DNA and proteins.

The biological activity of this compound is primarily attributed to its structural components:

  • Benzimidazole Moiety : Known for binding to DNA minor grooves, influencing enzymatic processes related to DNA replication and repair .
  • Piperidine and Piperazine Rings : These enhance the compound's ability to penetrate cell membranes, facilitating interaction with intracellular targets.

The compound's interaction with human topoisomerase I has been identified as a significant mechanism underlying its anticancer properties. Studies indicate that it can inhibit this enzyme, leading to cell cycle arrest at the G2/M phase, thereby promoting apoptosis in cancer cells .

Anticancer Activity

Research has demonstrated that this compound exhibits promising anticancer activity:

  • Cell Line Studies : The compound was screened against various human cancer cell lines at the National Cancer Institute (NCI). Notably, certain derivatives showed significant growth inhibition with low GI50GI_{50} values .
CompoundCell LineGI50GI_{50} (µM)
11aNCI 6015
12aNCI 6010
12bNCI 6016

These results indicate a strong binding affinity to DNA and effective inhibition of topoisomerase I, comparable to established chemotherapeutics like camptothecin .

Neuroleptic Activity

Additionally, compounds similar in structure have been evaluated for neuroleptic effects. Some derivatives demonstrated activities comparable to haloperidol, suggesting potential applications in treating psychiatric disorders .

Case Studies

Several studies have explored the biological effects of related benzimidazole compounds:

  • Study on DNA Interaction : A series of benzimidazole derivatives were synthesized and evaluated for their ability to bind to DNA. Compounds exhibited varying degrees of thermal stabilization of DNA structures, indicating their potential as therapeutic agents targeting genetic material .
  • Antitumor Effects : In vivo studies indicated that specific analogs could inhibit tumor growth in mouse models. The mechanism involved disruption of cell cycle progression and induction of apoptosis through DNA damage pathways .

Properties

IUPAC Name

[1-(1H-benzimidazol-2-ylmethyl)piperidin-4-yl]-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H33N5O/c33-27(32-19-17-30(18-20-32)14-6-9-22-7-2-1-3-8-22)23-12-15-31(16-13-23)21-26-28-24-10-4-5-11-25(24)29-26/h1-11,23H,12-21H2,(H,28,29)/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJOFVSRXSUFCBC-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N2CCN(CC2)CC=CC3=CC=CC=C3)CC4=NC5=CC=CC=C5N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1C(=O)N2CCN(CC2)C/C=C/C3=CC=CC=C3)CC4=NC5=CC=CC=C5N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H33N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.